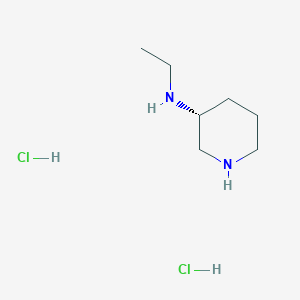
(R)-N-Ethylpiperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Ethylpiperidin-3-amine dihydrochloride is a chiral amine compound with significant applications in the pharmaceutical and chemical industries. It is often used as an intermediate in the synthesis of various bioactive molecules, including drugs and agrochemicals. The compound is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
Starting from 3-aminopyridine: The synthesis begins with the catalytic hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine. This mixture is then resolved using chiral reagents to obtain ®-3-aminopiperidine. The final step involves the ethylation of ®-3-aminopiperidine to produce ®-N-Ethylpiperidin-3-amine, which is then converted to its dihydrochloride salt.
Using D-ornithine hydrochloride: D-ornithine hydrochloride reacts with thionyl chloride at low temperatures (-78°C to -45°C) to form ®-3-aminopiperidin-2-one.
Industrial Production Methods
Industrial production often involves the use of high-pressure hydrogenation reactors and expensive chiral catalysts for the resolution of racemic mixtures. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
Oxidation: ®-N-Ethylpiperidin-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
科学的研究の応用
®-N-Ethylpiperidin-3-amine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of ®-N-Ethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways depend on the specific application and the structure of the target molecule.
類似化合物との比較
Similar Compounds
®-3-Aminopiperidine dihydrochloride: Similar in structure but lacks the ethyl group.
®-N-Methylpiperidin-3-amine dihydrochloride: Similar but with a methyl group instead of an ethyl group.
(S)-N-Ethylpiperidin-3-amine dihydrochloride: The enantiomer of the compound.
Uniqueness
®-N-Ethylpiperidin-3-amine dihydrochloride is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its biological activity and interaction with molecular targets. This makes it particularly valuable in the synthesis of chiral drugs and other bioactive molecules .
特性
IUPAC Name |
(3R)-N-ethylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBNYNFIAOSYNL-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














